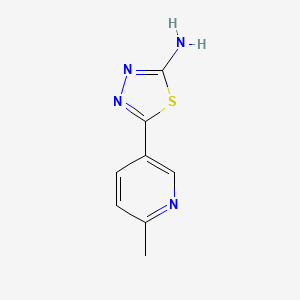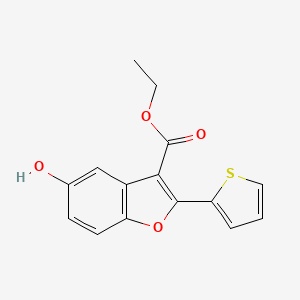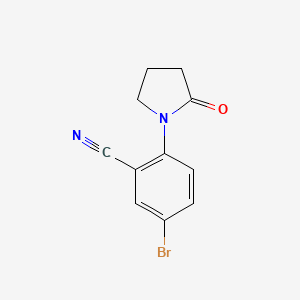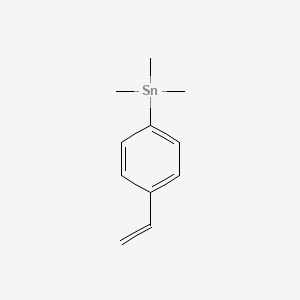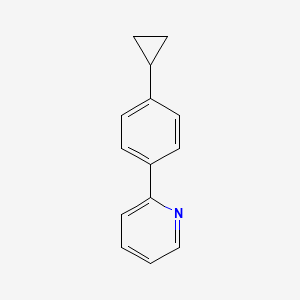
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H20O. It is also known by other names such as tert-Butoxybenzene and tert-Butyl phenyl ether . This compound is characterized by the presence of a benzene ring substituted with a tert-butoxy group and three methyl groups. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as benzene or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of aromatic substitution reactions.
Medicine: Research explores its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Mecanismo De Acción
The mechanism by which Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- include:
tert-Butylbenzene: Lacks the additional methyl groups and tert-butoxy group.
Phenyl tert-butyl ether: Similar structure but different substitution pattern.
Propiedades
Número CAS |
61248-61-1 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3 |
Clave InChI |
CXOPJFKSVOKFDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


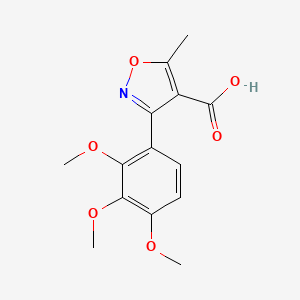
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
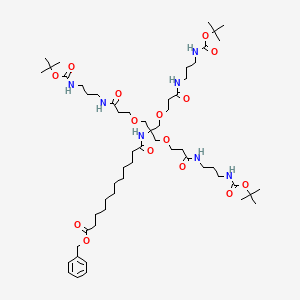
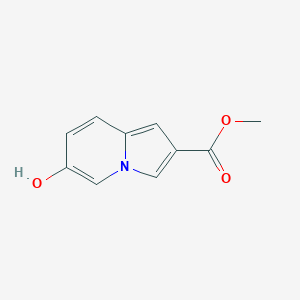
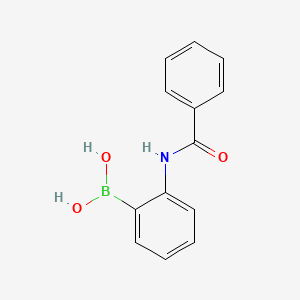

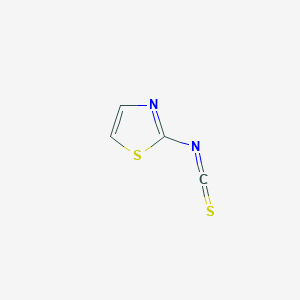
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
